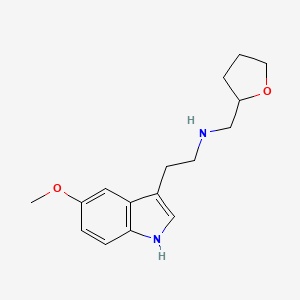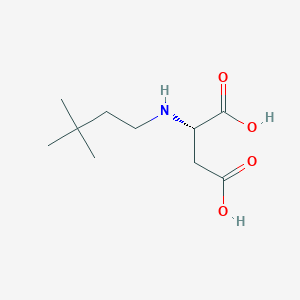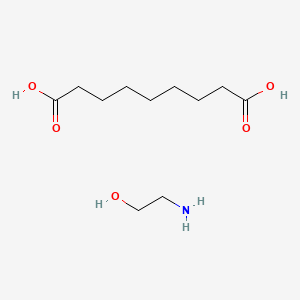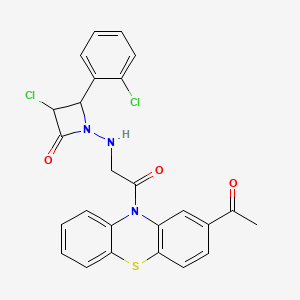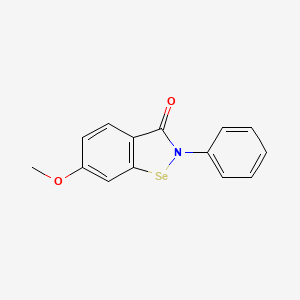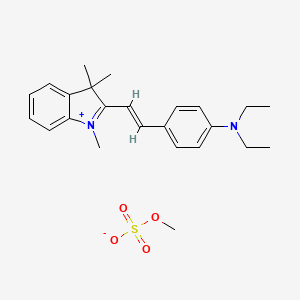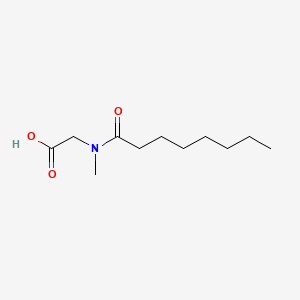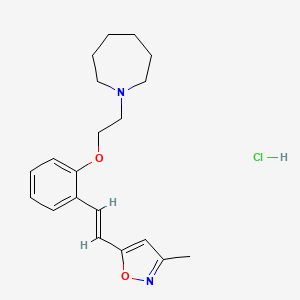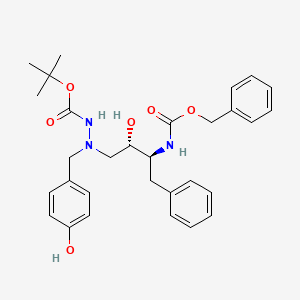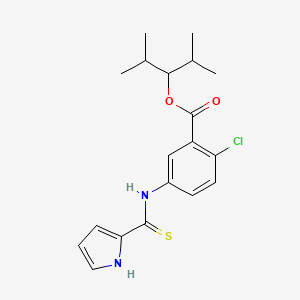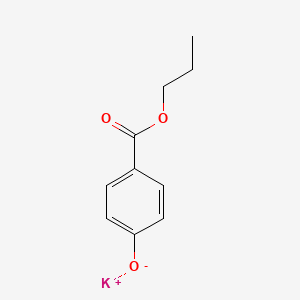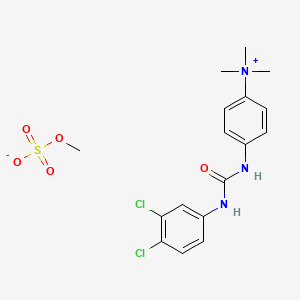
4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an amino carbonyl group, and a trimethylanilinium group, all linked together and stabilized by a methyl sulphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the introduction of the amino carbonyl group through a series of reactions involving reagents such as phosgene or its derivatives. The final step involves the quaternization of the aniline nitrogen with methyl sulphate under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group allows it to bind to hydrophobic pockets, while the amino carbonyl group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)benzoic acid
- 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)ethyl benzenesulfonamide
Comparison: Compared to its analogs, 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate exhibits unique properties due to the presence of the trimethylanilinium group, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and stability under various conditions.
Propiedades
Número CAS |
93777-84-5 |
|---|---|
Fórmula molecular |
C17H21Cl2N3O5S |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C16H17Cl2N3O.CH4O4S/c1-21(2,3)13-7-4-11(5-8-13)19-16(22)20-12-6-9-14(17)15(18)10-12;1-5-6(2,3)4/h4-10H,1-3H3,(H-,19,20,22);1H3,(H,2,3,4) |
Clave InChI |
WXQQPYXFJSTNRG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


